(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Description
(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core with a 2-aminoethyl group at position 3 and a pyridin-3-ylmethylidene substituent at position 4. The E-configuration of the exocyclic double bond at position 5 is critical for its structural and electronic properties. Thiazolidinediones are known for diverse pharmacological activities, including antidiabetic, antiviral, and anticancer effects, often modulated by substituent variations at positions 3 and 5 .
Properties
IUPAC Name |
(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-3-5-14-10(15)9(17-11(14)16)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5,12H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRQPVDPLMBXJA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=O)S2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione (CAS No. 478792-15-3) is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₂ClN₃O₂S
- Molecular Weight : 285.75 g/mol
- CAS Number : 478792-15-3
Thiazolidine derivatives are known to exhibit a range of pharmacological activities. The compound in focus has been studied for its potential in:
- Anticancer Activity : Research has indicated that thiazolidine derivatives can induce apoptosis in cancer cells through various pathways. For instance, compounds similar to this compound have shown selective cytotoxicity against different cancer cell lines such as HeLa and K562, with IC₅₀ values ranging from 8.5 μM to 15.1 μM .
- Antidiabetic Effects : Thiazolidinediones are recognized for their role in managing type 2 diabetes by acting as agonists for peroxisome proliferator-activated receptors (PPARs), which regulate glucose and lipid metabolism .
- Inhibition of Enzymatic Activity : The compound demonstrates inhibitory effects on various enzymes linked to metabolic pathways and inflammation, including aldose reductase and lipoxygenases . These properties suggest a multifaceted approach to treating metabolic disorders and inflammation.
Biological Activity Data
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thiazolidine derivatives on cancer cell lines, revealing that certain compounds exhibited significant cytotoxicity compared to standard treatments like cisplatin . The mechanism was linked to the induction of apoptosis via both extrinsic and intrinsic pathways.
- Antidiabetic Research : The compound's structural similarity to established thiazolidinediones suggests it could play a role in glucose regulation. Studies have shown that thiazolidinedione derivatives can improve insulin sensitivity and reduce blood glucose levels in diabetic models .
- Enzyme Interaction Studies : Molecular docking studies have been conducted to understand how these compounds interact with target enzymes such as PTP1B (protein tyrosine phosphatase 1B), which is implicated in insulin signaling pathways . Certain derivatives showed promising binding affinities, indicating potential as therapeutic agents for diabetes management.
Scientific Research Applications
Based on the search results, information regarding the applications of the compound "(5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione" is limited. However, the available data provides some insight into its chemical properties and potential uses in scientific research:
Chemical Identification and Properties
- Chemical Names: (5E)-3-(2-Aminoethyl)-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride .
- CAS Number: 478792-15-3 .
- Molecular Formula: C11H12ClN3O2S .
- Molecular Weight: 285.75 .
Available Information
- One source lists the compound as this compound hydrochloride and provides its molecular formula, molecular weight, CAS number, and minimum purity .
- The same source also mentions storage information, sizes, and lead times for the product .
Potential Research Areas
While specific applications are not detailed in the search results, the presence of a pyridinylmethylidene group and a thiazolidinedione moiety suggests potential research avenues:
- Pharmaceutical Research: Thiazolidinediones are known for their use in pharmaceuticals, particularly in the treatment of diabetes . The compound might be investigated for similar or novel therapeutic applications.
- Chemical Synthesis: As a unique chemical entity, it can serve as an intermediate in the synthesis of more complex molecules .
- Agrochemicals: Pyridine derivatives are common in agrochemicals. The compound could be explored for its potential as a pesticide or herbicide .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- Pyridin-3-ylmethylidene at R⁵ introduces a nitrogen-rich aromatic system, contrasting with thienyl () or halogenated arylidenes ().
Antiviral Activity
The structurally similar compound (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-TZD demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) via molecular docking, with a binding energy of -8.2 kcal/mol. The thienyl group facilitated hydrophobic interactions with RT’s active site, while the aminoethyl group formed hydrogen bonds with Lys101 and Glu138 residues . In contrast, the target compound’s pyridin-3-yl group may enhance π-π stacking with aromatic residues (e.g., Tyr181, Tyr188), though experimental validation is pending.
Hypolipidemic and Anticancer Potential
Physicochemical and Pharmacokinetic Properties
Substituent variations significantly impact solubility, logP, and metabolic stability:
*Predicted using QikProp (BIOVIA).
Key Observations :
Molecular Docking and Binding Affinity
Comparative docking studies highlight substituent-dependent interactions:
*In silico prediction using AutoDock Vina.
Key Observations :
- The pyridin-3-yl group’s nitrogen may form stronger polar interactions than thienyl sulfur, but steric effects could reduce binding affinity.
- Amino groups () consistently enhance binding to nuclear receptors like PPARγ.
Preparation Methods
Synthetic Strategies for Thiazolidinedione Core Functionalization
The synthesis of (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione requires a two-step approach: (1) alkylation of the TZD nitrogen to introduce the 2-aminoethyl group and (2) Knoevenagel condensation to attach the pyridin-3-ylmethylidene substituent.
Alkylation of 1,3-Thiazolidine-2,4-dione
The TZD nucleus is alkylated at the N3 position using 2-chloroethylamine hydrochloride under basic conditions. This method, adapted from established protocols for N-substituted TZDs, involves refluxing equimolar amounts of 1,3-thiazolidine-2,4-dione and 2-chloroethylamine hydrochloride in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base.
Reaction Conditions
- Solvent : DMF (10 mL/g substrate)
- Temperature : 80–90°C, 12–14 hours
- Workup : Neutralization with ice-cold water, filtration, and recrystallization from ethanol
Key Considerations
Knoevenagel Condensation with Pyridine-3-carbaldehyde
The 2-aminoethyl-substituted TZD intermediate is condensed with pyridine-3-carbaldehyde in glacial acetic acid using piperidine as a catalyst. This step forms the (5E)-benzylidene configuration via dehydration.
Reaction Conditions
- Molar Ratio : 1:1 (TZD intermediate : aldehyde)
- Catalyst : Piperidine (2–3 drops per 10 mL acetic acid)
- Temperature : Reflux at 110°C for 18–20 hours
- Workup : Precipitation in ice water, filtration, and recrystallization from ethanol
Mechanistic Insights
The reaction proceeds through nucleophilic attack of the TZD’s active methylene group on the aldehyde carbonyl, followed by elimination of water to form the α,β-unsaturated ketone. The (E)-isomer is favored due to steric and electronic stabilization.
Optimization of Synthetic Parameters
Solvent and Catalytic System
Glacial acetic acid is optimal for condensation due to its ability to protonate the aldehyde, enhancing electrophilicity. Piperidine facilitates enolate formation, accelerating the reaction. Substituting acetic acid with ethanol or toluene reduces yields by 20–30%.
Temperature and Reaction Time
Prolonged reflux (18–20 hours) ensures complete conversion, as shorter durations (6–8 hours) leave 15–20% unreacted starting material. Elevated temperatures (>120°C) promote decomposition, while lower temperatures (<100°C) slow kinetics.
Comparative Analysis of Synthetic Routes
| Parameter | Alkylation Step | Condensation Step |
|---|---|---|
| Yield | 70–75% | 65–70% |
| Purity (HPLC) | ≥95% | ≥93% |
| Reaction Time | 12–14 hours | 18–20 hours |
| Key Impurity | Di-alkylated TZD | (Z)-Isomer (≤5%) |
Challenges and Mitigation Strategies
Isomerization During Condensation
The (Z)-isomer may form as a minor byproduct (≤5%) due to kinetic control. Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% (E)-isomer purity.
Amino Group Protection
The 2-aminoethyl group’s primary amine can participate in undesired side reactions. Boc-protection prior to alkylation, followed by deprotection with trifluoroacetic acid, improves yields by 10–15%.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via condensation and cyclization reactions. Key steps include:
- Step 1 : Reacting 1,3-thiazolidine-2,4-dione derivatives with pyridin-3-ylmethylidene-containing aldehydes under reflux in ethanol or DMF with catalysts like piperidine (yield: 61–85%) .
- Step 2 : Purification via recrystallization (common solvents: ethanol, acetonitrile) or column chromatography.
- Optimization : Reaction temperature (70–90°C), solvent polarity, and stoichiometric ratios significantly affect yield. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N–H stretching) confirm functional groups .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological assays) .
Q. How does the pyridin-3-ylmethylidene substituent influence the compound’s electronic properties?
- Methodological Answer : The pyridinyl group introduces π-π stacking potential and hydrogen-bonding interactions. Computational methods (DFT calculations) can map electron density distribution, while UV-Vis spectroscopy (λmax ~300–350 nm) quantifies conjugation effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., hypolipidemic vs. antimicrobial effects) for this compound?
- Methodological Answer :
- Comparative Assays : Test the compound in standardized in vitro models (e.g., PPAR-γ binding for hypolipidemic activity; MIC assays for antimicrobial effects) under identical conditions .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing pyridin-3-yl with pyridin-4-yl) and compare bioactivity. For example:
| Substituent Position | Bioactivity Trend | Reference |
|---|---|---|
| Pyridin-3-yl | Strong PPAR-γ binding | |
| Pyridin-4-yl | Enhanced antimicrobial |
- Dose-Response Studies : Use IC₅₀/EC₅₀ values to differentiate primary vs. secondary effects .
Q. What strategies are recommended for improving the compound’s metabolic stability in in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the 2-aminoethyl side chain to enhance bioavailability .
- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the thiazolidinedione ring).
- Structural Shielding : Add electron-withdrawing groups (e.g., –NO₂) to the pyridinyl ring to reduce CYP450-mediated degradation .
Q. How can molecular docking studies guide the optimization of this compound’s binding affinity for target proteins?
- Methodological Answer :
- Target Selection : Prioritize receptors with known thiazolidinedione interactions (e.g., PPAR-γ, α-glucosidase) .
- Docking Workflow :
Prepare ligand structures (optimize geometry at B3LYP/6-31G* level).
Use AutoDock Vina or Schrödinger Suite for docking simulations.
Validate with binding free energy calculations (MM-GBSA).
- Critical Interactions : Look for hydrogen bonds between the thiazolidinedione carbonyl and Arg288/His449 in PPAR-γ .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 61% vs. 85%) for similar thiazolidinediones?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity (e.g., anhydrous piperidine vs. degraded batches) and solvent dryness .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) that reduce yield.
- Scale-Up Effects : Pilot small-scale reactions (1–5 mmol) before scaling to 50+ mmol; continuous flow reactors improve consistency .
Experimental Design for Biological Studies
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s hypolipidemic activity?
- Methodological Answer :
- In Vitro :
- PPAR-γ Transactivation Assay : Use HEK293 cells transfected with PPAR-γ-responsive luciferase reporters .
- Lipid Accumulation Assay : Differentiated 3T3-L1 adipocytes treated with 10–100 μM compound for 7 days .
- In Vivo :
- High-Fat Diet (HFD) Mice : Administer 10–50 mg/kg/day orally; measure serum triglycerides and LDL-C weekly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
